N-(3-acetylphenyl)formamide

Descripción general

Descripción

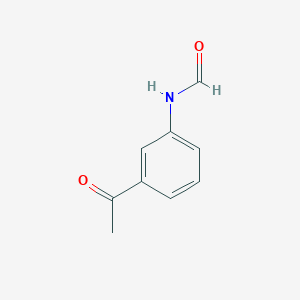

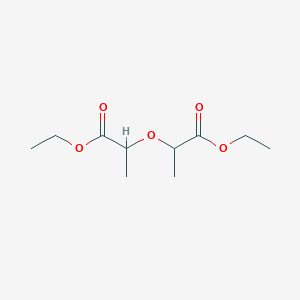

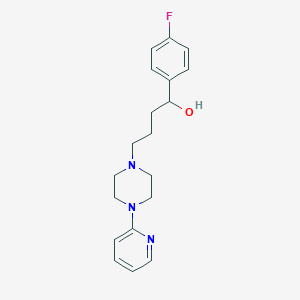

N-(3-acetylphenyl)formamide is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol . It is also known as 3-ACETYLFORMANILIDE .

Synthesis Analysis

The synthesis of formamide, which is a key component of N-(3-acetylphenyl)formamide, can be achieved through the N-formylation of amines using NaBH (OAc)3 as a reductant under an atmospheric pressure of CO2 at 50 °C . The corresponding formylated products of various amines, including aliphatic and aromatic amines, amines with reductive-sensitive nitro groups and alkynyl groups, and benzamides were obtained in good to excellent yields .

Molecular Structure Analysis

The molecular structure of N-(3-acetylphenyl)formamide is characterized by a carbonyl and an amino group, both capable of forming strong hydrogen bonds . The hydrogen-bond network of the liquid formamide is basically characterized by the H-bonding interactions between the C=O and N–H groups .

Chemical Reactions Analysis

Formamide can be synthesized from methanol and ammonia under ambient conditions over a Pt electrocatalyst . The reaction mechanism involves the nucleophilic attack of NH3 on an aldehyde-like intermediate derived from methanol electrooxidation .

Physical And Chemical Properties Analysis

N-(3-acetylphenyl)formamide has a density of 1.2±0.1 g/cm3, a boiling point of 359.1±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 60.5±3.0 kJ/mol and a flash point of 168.3±23.3 °C .

Aplicaciones Científicas De Investigación

RNA Metabolism

Specific Scientific Field

Molecular Biology

Summary of the Application

Formamide has been found to preferentially weaken RNA related processes in vivo .

Methods of Application or Experimental Procedures

Using a non-essential Schizosaccharomyces pombe gene deletion collection, researchers identified deleted loci that make cells sensitive to formamide . They found that temperature-sensitive splicing mutants become lethal in the presence of the drug under permissive temperature .

Results or Outcomes

In a wild type background, splicing efficiency is decreased and R-loop formation is increased in the presence of formamide . This suggests that formamide preferentially targets RNA related processes in vivo, probably by relaxing RNA secondary structures and/or RNA-protein interactions .

Biotechnological Production Processes

Specific Scientific Field

Biotechnology

Summary of the Application

Formamide is being utilized as an innovative nitrogen source achieved through metabolic engineering .

Methods of Application or Experimental Procedures

Formamide is used as a nitrogen source in biotechnological production processes . It supports growth and production and can safeguard cultivation systems against contamination in non-sterile conditions .

Results or Outcomes

Formamide’s role as a nitrogen source capable of safeguarding cultivation systems against contamination adds an extra layer of practicality to its application, rendering it an attractive candidate for sustainable and resilient industrial practices .

Formamide as an Alternative to Water in Early Life

Specific Scientific Field

Astrobiology

Summary of the Application

Formamide could have acted in place of water as a solvent in early life on Earth .

Methods of Application or Experimental Procedures

This theory is based on new research describing how formamide could have formed when exposed to natural concentrations of radioactive elements .

Results or Outcomes

The research suggests that formamide could have been a crucial component in the development of early life on Earth .

Formamide in Metabolic Engineering

Specific Scientific Field

Metabolic Engineering

Summary of the Application

Formamide can be used as a source of nitrogen, carbon, and energy .

Methods of Application or Experimental Procedures

Formidases enable access to formamide as a source of nitrogen, carbon, and energy . The formamide/formamidase system supports non-sterile fermentation .

Results or Outcomes

The nitrogen source formamide supports the production of nitrogenous compounds . This system offers unique application opportunities in industrially relevant bacteria .

Formamide in Nature

Specific Scientific Field

Astrochemistry

Summary of the Application

Formamide, also known as methanamide, is the simplest naturally occurring (monocarboxylic acid) amide and the smallest molecule with a peptide bond .

Methods of Application or Experimental Procedures

Its composition includes hydrogen, oxygen, carbon, and nitrogen atoms, which belong to the seven most prevalent elements of the universe . It is present in interstellar clouds and on comets , estimated to constitute 0.015% of cometary ice in relation to H2O .

Results or Outcomes

The ubiquitous occurrence of formamide in nature underscores its significance as a valuable resource for a large spectrum of industrial applications .

Formamide as a Source of Nitrogen, Carbon, and Energy

Specific Scientific Field

Industrial Microbiology

Summary of the Application

Formidases enable access to formamide as a source of nitrogen, carbon, and energy .

Methods of Application or Experimental Procedures

The formamide/formamidase system supports non-sterile fermentation . The nitrogen source formamide supports the production of nitrogenous compounds .

Results or Outcomes

Transfer of this rare metabolic trait to industrially relevant bacteria offers unique application opportunities .

Safety And Hazards

Formamide, a key component of N-(3-acetylphenyl)formamide, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is suspected of causing cancer, may damage fertility, may damage the unborn child, and may cause damage to organs through prolonged or repeated exposure .

Direcciones Futuras

The development of green chemical reactions to synthesize formamide under ambient conditions is attractive but remains a great challenge . The electrochemical technique, especially driven by renewable energy, has gained increasing attention for the synthesis of many high-valued chemicals . This work offers a way to synthesize formamide via CN coupling and can be extended to substantially synthesize other value-added organonitrogen chemicals .

Propiedades

IUPAC Name |

N-(3-acetylphenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-7(12)8-3-2-4-9(5-8)10-6-11/h2-6H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUIHWHNWKWHPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399520 | |

| Record name | N-(3-acetylphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)formamide | |

CAS RN |

72801-78-6 | |

| Record name | N-(3-acetylphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-ACETYLFORMANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6S,12bR)-6-(1,3-Benzodioxol-5-yl)-2,3,7,12b-tetrahydro-2-methyl-pyrazino[1',2':1,5]pyrrolo[3,4-b]quinoline-1,4,12(6H)-trione](/img/structure/B32375.png)

![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-Phenylbenzoate](/img/structure/B32376.png)

![N-[2-(11-methoxy-6,7-dihydro-5H-indolo[2,1-a][2]benzazepin-13-yl)ethyl]butanamide](/img/structure/B32412.png)